5-Chloro-3-fluoro-2-iodophenol

Cross-coupling Sonogashira Reaction Benzofuran Synthesis

5-Chloro-3-fluoro-2-iodophenol (CAS 2385728-15-2) is a trihalogenated phenol characterized by a unique substitution pattern of chlorine, fluorine, and iodine atoms on a phenolic ring (C6H3ClFIO, MW 272.44). It serves as a versatile synthetic intermediate in medicinal chemistry and materials science, where the differential reactivity of the carbon-iodine bond enables selective, sequential functionalization in metal-catalyzed cross-coupling reactions.

Molecular Formula C6H3ClFIO
Molecular Weight 272.44 g/mol
Cat. No. B13939530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-fluoro-2-iodophenol
Molecular FormulaC6H3ClFIO
Molecular Weight272.44 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)I)F)Cl
InChIInChI=1S/C6H3ClFIO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H
InChIKeyUFFMOWXPLZWJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-fluoro-2-iodophenol: A Trihalogenated Phenol Building Block with Orthogonal Reactivity


5-Chloro-3-fluoro-2-iodophenol (CAS 2385728-15-2) is a trihalogenated phenol characterized by a unique substitution pattern of chlorine, fluorine, and iodine atoms on a phenolic ring (C6H3ClFIO, MW 272.44) . It serves as a versatile synthetic intermediate in medicinal chemistry and materials science, where the differential reactivity of the carbon-iodine bond enables selective, sequential functionalization in metal-catalyzed cross-coupling reactions .

Ortho-iodine enables selective Pd-catalyzed cross-coupling
Chloro and fluoro groups support subsequent orthogonal transformations
Trihalogenated scaffold designed for sequential, multi-step synthesis

Why 5-Chloro-3-fluoro-2-iodophenol Cannot Be Replaced by a Generic Halophenol


Generic substitution fails because the distinct electronic and steric profiles of chlorine, fluorine, and iodine are not additive [1]. The ortho-iodine provides superior reactivity in Pd-catalyzed couplings compared to bromo or chloro analogs, which often give low yields [2]. Simultaneously, the electron-withdrawing chlorine and fluorine atoms modulate the phenol's acidity and the iodine's electrophilic character, creating a unique reactivity window not replicated by any single- or di-halogenated analog.

This Compound
Generic Halophenol
Ortho-iodine provides high reactivity in Pd couplings
Bromo/chloro analogs may lead to low yields under identical conditions
Cumulative Cl/F electron‑withdrawing effect modulates acidity and iodine electrophilicity
Mono‑ or di‑halogenated analogs cannot replicate this electronic profile

Quantitative Evidence Guide: Differentiating 5-Chloro-3-fluoro-2-iodophenol from its Analogs


Superior Reactivity of the C-I Bond in Pd-Catalyzed Cross-Coupling

In a comparative Sonogashira coupling study, the reaction was efficient only with 2-iodophenol, providing the desired 2-arylbenzofuran derivative, while the corresponding chloro and bromo analogs exhibited low reactivity and gave the product in low yield [1]. As a 2-iodophenol derivative, 5-Chloro-3-fluoro-2-iodophenol belongs to this highly reactive class, making it a superior choice for synthetic sequences initiated by C-C bond formation at the ortho position.

C-I Coupling Efficiency
Head-to-head
Efficient with 2‑iodophenol class; low yield with Cl/Br analogs
Supports ortho‑iodine selection for high‑yielding cross‑coupling
Copper‑free Sonogashira conditions
Cross-coupling Sonogashira Reaction Benzofuran Synthesis

Enhanced Phenolic Acidity from Multiple Electron-Withdrawing Halogens

A foundational study reports dissociation constants (Ka) for para-halophenols: p-fluorophenol (0.26), p-chlorophenol (1.32), and p-iodophenol (2.19) [1]. The presence of chlorine, fluorine, and iodine on 5-Chloro-3-fluoro-2-iodophenol introduces a cumulative electron-withdrawing effect that is predicted to result in a significantly lower pKa than any mono-halogenated phenol, impacting solubility and reactivity in pH-dependent processes.

Phenolic Acidity
Class-level inference
Predicted pKa lower than p‑iodophenol (Ka 2.19×10⁻¹⁰)
May enhance pH‑dependent aqueous reaction utility
Cumulative EWG effect from Cl, F, I
Physicochemical Properties pKa Acidity

Unique Halogen Bonding Potential Driven by Iodine's Polarizability

The strength of halogen bonding, a key interaction in crystal engineering and drug design, increases with halogen polarizability (I > Br > Cl > F). The iodine atom in 5-Chloro-3-fluoro-2-iodophenol acts as a superior halogen bond donor. The electron-withdrawing Cl and F substituents enhance the sigma-hole on iodine, further strengthening this interaction compared to a simple iodophenol or its fluoro/chloro-only counterparts .

Halogen Bonding Potential
Data to verify
Strong halogen bond donor (I enhanced by EWG Cl, F)
Supports crystal engineering and molecular recognition design
Class‑level trend I > Br > Cl > F
Halogen Bonding Crystal Engineering Molecular Recognition

Orthogonal Synthetic Handle for Sequential Pd-Catalyzed Transformations

The synthesis of 5-Chloro-3-fluoro-2-iodophenol from a 2-bromo-5-chloro-3-fluorophenol intermediate via halogen exchange achieves >90% conversion under mild conditions (DMF/acetonitrile, 60-80°C) . This establishes a clear synthetic route and confirms the iodine's role as an orthogonal handle, allowing it to react in a Pd-catalyzed coupling while the Cl and F remain intact for subsequent modifications, a selectivity not possible with a bromo-only analog.

Halogen Exchange Yield
Reported
>90% conversion
Enables first selective Pd‑catalyzed step, leaving Cl/F for later transformations
From Br to I, DMF/MeCN, 60–80°C
Sequential Synthesis Orthogonal Reactivity Medicinal Chemistry

Key Application Scenarios for 5-Chloro-3-fluoro-2-iodophenol in Research and Development


Synthesis of Complex, Multi-Functionalized Biaryl Libraries

In medicinal chemistry, 5-Chloro-3-fluoro-2-iodophenol is an ideal building block for generating diverse biaryl libraries. The ortho-iodine undergoes a selective, high-yielding Suzuki or Sonogashira coupling [1], introducing a first aryl group. The remaining chlorine and fluorine atoms can then be utilized in subsequent Buchwald-Hartwig aminations or SNAr reactions to explore chemical space systematically.

Construction of Heterocyclic Scaffolds via Tandem Coupling-Cyclization

The compound serves as a superior precursor for benzofuran, indole, and isocoumarin synthesis. Its 2-iodophenol motif enables efficient one-pot Sonogashira coupling/cyclization cascades with terminal alkynes, a process that fails with the less reactive 2-bromo or 2-chloro analogs [1].

Probe Molecule in Halogen Bonding and Crystal Engineering Studies

The combination of a strong halogen bond donor (iodine), a weak donor (chlorine), and an acceptor (fluorine) makes this molecule a powerful probe for mapping halogen bonding energy landscapes and designing co-crystals with desired topologies, surpassing the utility of simpler mono- or di-halogenated controls [1].

Application
Selection Property
Validation Focus
Biaryl Library Synthesis
Iodo handle for selective Suzuki/Sonogashira coupling
Cross‑coupling yield and subsequent functional group tolerance
Heterocyclic Scaffold Construction
2‑Iodophenol motif for tandem coupling–cyclization
One‑pot Sonogashira/cyclization cascade efficiency
Halogen Bonding Probe
Trihalogenated donor–acceptor pattern
Halogen bond strength and cocrystal topology

Technical Documentation Hub

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13 linked technical documents
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